REACTION_SMILES
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[Br:12][c:13]1[cH:14][c:15]2[c:16]([cH:20][cH:21]1)[O:17][CH2:18][O:19]2.[CH2:1]1[CH2:2][O:3][C:4]2([CH2:5][CH2:6][C:7](=[O:10])[CH2:8][CH2:9]2)[O:11]1.[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[Mg:22]>>[CH2:1]1[CH2:2][O:3][C:4]2([CH2:5][CH2:6][C:7]([OH:10])([c:13]3[cH:14][c:15]4[c:16]([cH:20][cH:21]3)[O:17][CH2:18][O:19]4)[CH2:8][CH2:9]2)[O:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2(CC1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Type
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product
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Smiles
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OC1(c2ccc3c(c2)OCO3)CCC2(CC1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |